molecular formula C14H10ClN B15331807 4-chloro-2-phenyl-1H-indole

4-chloro-2-phenyl-1H-indole

Cat. No.: B15331807
M. Wt: 227.69 g/mol
InChI Key: QDRVHYTVUBEFOZ-UHFFFAOYSA-N
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Description

4-chloro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a phenyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with 4-chlorobenzaldehyde under acidic conditions can yield this compound .

Another method involves the cyclization of 2-phenyl-3-(4-chlorophenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction typically requires heating to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Substitution: Halogenated or nitro-substituted indoles.

    Oxidation: Indole-2,3-diones or other oxidized derivatives.

    Reduction: Dihydroindole derivatives.

    Nucleophilic Substitution: Amino or thio-substituted indoles.

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-phenyl-1H-indole is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-phenyl-1H-indole

InChI

InChI=1S/C14H10ClN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H

InChI Key

QDRVHYTVUBEFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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